molecular formula C9H7F3N6O2S2 B12480255 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B12480255
M. Wt: 352.3 g/mol
InChI Key: NVBCJSZJSDEBCY-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a pyrimidine ring and a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing moiety, potentially leading to sulfoxides or

Properties

Molecular Formula

C9H7F3N6O2S2

Molecular Weight

352.3 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C9H7F3N6O2S2/c10-9(11,12)6-17-18-8(22-6)16-5(20)2-21-7-14-3(13)1-4(19)15-7/h1H,2H2,(H,16,18,20)(H3,13,14,15,19)

InChI Key

NVBCJSZJSDEBCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=O)SCC(=O)NC2=NN=C(S2)C(F)(F)F)N

Origin of Product

United States

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